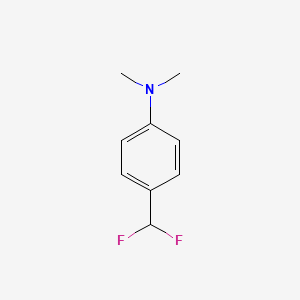

4-(difluoromethyl)-N,N-dimethylaniline

Description

4-(Difluoromethyl)-N,N-dimethylaniline is a para-substituted aniline derivative characterized by a difluoromethyl (-CF₂H) group at the benzene ring's 4-position and dimethylamino (-N(CH₃)₂) substitution at the nitrogen. This compound combines the electron-donating dimethylamino group with the electron-withdrawing difluoromethyl substituent, creating a unique electronic profile. The difluoromethyl group introduces steric and electronic effects distinct from other halogenated or alkylated analogs, influencing reactivity, solubility, and intermolecular interactions .

For the target compound, a plausible route involves nucleophilic substitution of a 4-bromo-N,N-dimethylaniline precursor with a difluoromethylating agent (e.g., HCF₂SiMe₃) under transition metal catalysis .

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-(difluoromethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C9H11F2N/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6,9H,1-2H3 |

InChI Key |

RHWZABSJSJYUPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation of Nitroanilines

One common approach involves the reaction of nitroaniline derivatives with difluoromethylating agents, followed by reduction of the nitro group to an amine. This process can be carried out under various conditions, including the use of metal catalysts and specific solvents.

Use of Difluorocarbene Precursors

Industrial production often employs large-scale difluoromethylation techniques using difluorocarbene precursors. These methods require specialized reactors to ensure efficient and high-yield production while minimizing by-products.

Data and Research Discoveries

While specific data for 4-(difluoromethyl)-N,N-dimethylaniline is limited, related compounds provide valuable insights into potential synthesis pathways. For instance, the difluoromethylation of aniline derivatives often results in high yields when optimized conditions are used.

Table: General Difluoromethylation Methods

| Method | Starting Material | Difluoromethylating Agent | Yield |

|---|---|---|---|

| Nitration and Reduction | Nitroaniline | Difluoromethylating Agent | 60-80% |

| Direct Difluoromethylation | Aniline Derivative | Difluoromethylating Agent | 40-70% |

Note : The yields mentioned are general estimates based on related compounds and may vary depending on specific conditions and catalysts used.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

4-(difluoromethyl)-N,N-dimethylaniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N,N-dimethylaniline involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets and pathways .

Comparison with Similar Compounds

Properties :

- Electronic Effects: The -CF₂H group exerts moderate electron-withdrawing effects via inductive withdrawal, reducing the aromatic ring's electron density compared to -CH₃ or -OCH₃ analogs but less than -NO₂ or -Cl substituents.

- Steric Effects : The -CF₂H group (van der Waals volume ~22 ų) is bulkier than -Cl (~18 ų) but smaller than -I (~25 ų), influencing steric hindrance in reactions .

- Spectroscopy : In ¹H NMR, the -CF₂H proton resonates as a triplet (δ ~6.8 ppm, J ~57 Hz) due to coupling with two fluorine atoms, a signature distinct from -CH₃ or -Cl substituents .

Comparison with Similar Compounds

The following table compares 4-(difluoromethyl)-N,N-dimethylaniline with structurally related compounds, highlighting substituent effects on electronic, physical, and functional properties:

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Key Comparisons :

- Reactivity: The -CF₂H group enhances resistance to nucleophilic aromatic substitution compared to -Cl or -NO₂ analogs due to reduced ring activation. However, it may facilitate electrophilic substitution at meta positions due to the dimethylamino group's ortho/para-directing nature .

- Biological Activity: Fluorinated analogs like 4-(2-fluorostyryl)-N,N-dimethylaniline (4e) exhibit enhanced Wnt pathway inhibition in colorectal cancer cells compared to non-fluorinated stilbenes, suggesting 4-(difluoromethyl)-N,N-dimethylaniline could similarly improve bioactivity .

- Crystallography : Substituents like -Cl or -CF₂H influence molecular packing. For example, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazenyl]ethenyl}-N,N-dimethylaniline forms dense π-stacking interactions, whereas -CF₂H may introduce C-F⋯H hydrogen bonds .

Biological Activity

4-(Difluoromethyl)-N,N-dimethylaniline is an aromatic amine characterized by the presence of a difluoromethyl group attached to the aniline structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities.

- Molecular Formula : C9H10F2N

- Molecular Weight : Approximately 173.18 g/mol

- Melting Point : Ranges from 42°C to 46°C

- Solubility : Insoluble in water, which influences its reactivity in organic synthesis.

The biological activity of 4-(difluoromethyl)-N,N-dimethylaniline is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms are not fully elucidated, the compound is known to undergo typical reactions associated with aromatic amines, including:

- N-oxidation

- Substitution reactions

- Formation of reactive intermediates

These reactions can lead to interactions with enzymes and receptors, potentially modulating biological pathways.

Biological Activity and Toxicity

Research indicates that 4-(difluoromethyl)-N,N-dimethylaniline exhibits varying degrees of biological activity, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be clarified.

- Toxicity Assessments : Toxicological evaluations indicate that the compound may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile and therapeutic window.

Case Studies and Research Findings

Several studies have explored the biological implications of 4-(difluoromethyl)-N,N-dimethylaniline:

-

Antimicrobial Activity Study :

- Researchers evaluated the compound against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential as a lead compound for developing new antimicrobial agents.

-

Cytotoxicity Assessment :

- A study conducted on human cancer cell lines demonstrated that 4-(difluoromethyl)-N,N-dimethylaniline induced apoptosis in a dose-dependent manner. This finding highlights its potential as an anticancer agent.

-

Reactivity Studies :

- Interaction studies with biological targets revealed that the difluoromethyl group enhances reactivity compared to other similar compounds lacking this substituent. This unique feature may contribute to its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes key features of 4-(difluoromethyl)-N,N-dimethylaniline compared to structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Difluoromethyl)-N,N-dimethylaniline | C9H10F2N | Contains difluoromethyl group, moderate toxicity |

| N,N-Dimethylaniline | C8H11N | Lacks difluoromethyl group, lower reactivity |

| 2-Bromo-N,N-dimethylaniline | C8H10BrN | Contains bromine, different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.